molecular formula C26H25N5O2 B090038 1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One CAS No. 1304778-15-1

1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One

Cat. No. B090038
M. Wt: 439.5 g/mol
InChI Key: NXTBLPPTZRPJCA-IBGZPJMESA-N
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Description

The compound "1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a benzimidazole core is a common motif in medicinal chemistry, often associated with a wide range of biological activities, including antimicrobial and antitumor properties . The piperidine and benzofuran moieties attached to this core can further modulate the compound's pharmacological profile, potentially enhancing its activity or specificity .

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves multi-step pathways, starting from simple precursors such as chloroacetonitrile, malononitrile, and aromatic aldehydes . A similar approach might be employed for the synthesis of the compound , with specific modifications to introduce the benzofuran and pyrimidine groups. The synthesis of related compounds has been reported to involve key intermediates that are further functionalized to achieve the desired final structure .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused imidazole ring to a benzene ring, which is a feature that can be analyzed using spectroscopic techniques such as NMR, MS, and IR . The piperidine ring typically adopts a chair conformation, which can influence the overall three-dimensional shape of the molecule and, consequently, its interaction with biological targets . X-ray crystallography can provide detailed insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior in a biological context .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including substitutions and annulations, to introduce different functional groups that modulate their biological activity . The reactivity of the benzimidazole core can be exploited to create a diverse array of derivatives, each with potentially unique biological properties. The introduction of a benzofuran moiety, for example, can be achieved through reactions with hydrazonoyl halides, leading to compounds with significant antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure . These properties are essential for the pharmacokinetic profile of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of a piperidine ring can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The compound's crystal structure and intermolecular hydrogen bonding patterns can also affect its solubility and formulation characteristics .

Scientific Research Applications

  • Risperidone Derivatives : Compounds similar to the query compound, like Risperidone and its derivatives, have been studied for their crystalline forms and conformations (Wang, Zhou, & Hu, 2006).

  • Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines

    : Similar compounds involving piperidin-1-yl groups have been synthesized, showing potential in various applications including as precursors for further chemical reactions (Paronikyan et al., 2016).

  • Anti-Leukemic Activity : A structurally related compound exhibited cytotoxic potential against human leukemia cell lines, indicating potential applications in cancer research (Guillon et al., 2022).

  • Potential Anti-HIV, Anticancer, and Antimicrobial Agents : Similar benzofuran derivatives have been synthesized and evaluated for their potential in treating various diseases including HIV, cancer, and microbial infections (Rida et al., 2006).

  • Histamine-3 Receptor Antagonists : Compounds containing piperidin-1-yl and dihydroisoquinolin-1(2H)-one derivatives have shown potential as histamine-3 receptor antagonists, indicating applications in neurological research (Zhou et al., 2012).

  • Synthesis and Antihypertensive Activity : Related compounds have been studied for their antihypertensive activity, showcasing potential in cardiovascular research (Kasuya et al., 1983).

  • Neuroleptic Activity : Studies on similar compounds have focused on their neuroleptic activity, important in the field of neuropsychiatric disorders (Strupczewski et al., 1985).

  • Anti-Inflammatory and Antibacterial Agents : Derivatives containing benzofuran-2-yl and piperidin-1-yl groups have been synthesized and evaluated for their anti-inflammatory and antibacterial properties (Elgazwy et al., 2012).

properties

IUPAC Name

1-[(3S)-1-[4-(1-benzofuran-2-yl)pyrimidin-2-yl]piperidin-3-yl]-3-ethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-2-30-21-10-4-5-11-22(21)31(26(30)32)19-9-7-15-29(17-19)25-27-14-13-20(28-25)24-16-18-8-3-6-12-23(18)33-24/h3-6,8,10-14,16,19H,2,7,9,15,17H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTBLPPTZRPJCA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)C3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One
Reactant of Route 2
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1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One
Reactant of Route 3
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1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One
Reactant of Route 4
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1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One
Reactant of Route 5
Reactant of Route 5
1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One
Reactant of Route 6
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1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One

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